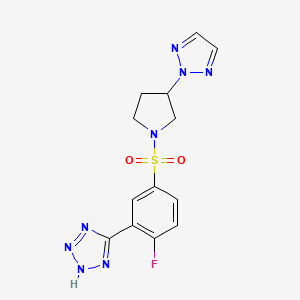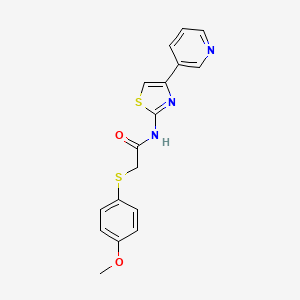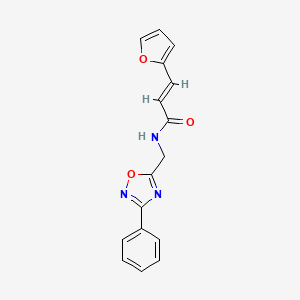![molecular formula C9H11ClN2O5 B2451592 4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid CAS No. 2248404-07-9](/img/structure/B2451592.png)
4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CMOX, and it is a member of the oxazole family of compounds. In
Mecanismo De Acción
The mechanism of action of CMOX is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. CMOX may also inhibit the growth of cancer cells by interfering with their DNA replication and cell division. Additionally, CMOX has been shown to have anti-inflammatory properties, which may be responsible for its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
CMOX has been shown to have a number of biochemical and physiological effects. In bacterial and fungal cells, CMOX inhibits cell wall synthesis, leading to cell death. In cancer cells, CMOX inhibits DNA replication and cell division, leading to cell death. Additionally, CMOX has been shown to have anti-inflammatory properties, which may be responsible for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMOX in lab experiments is its broad spectrum of activity against bacteria and fungi. Additionally, CMOX has been shown to be effective against drug-resistant strains of bacteria and fungi. However, one limitation of using CMOX in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of CMOX. One area of research is the development of new antibiotics based on the structure of CMOX. Another area of research is the development of new anticancer drugs based on the mechanism of action of CMOX. Additionally, further research is needed to fully understand the mechanism of action of CMOX and its potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, CMOX is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis of CMOX involves the reaction of 4-chloro-5-amino-1,2-oxazole-3-carboxylic acid with isobutyl chloroformate in the presence of a base such as triethylamine. CMOX has been extensively studied for its potential applications in the field of medicine, including as an antibiotic, anticancer drug, and treatment for inflammatory diseases. While there are advantages to using CMOX in lab experiments, there are also limitations due to its potential toxicity. Future research is needed to fully understand the mechanism of action of CMOX and its potential applications in medicine.
Métodos De Síntesis
The synthesis of CMOX involves the reaction of 4-chloro-5-amino-1,2-oxazole-3-carboxylic acid with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. This synthesis method has been widely used in the preparation of CMOX for scientific research purposes.
Aplicaciones Científicas De Investigación
CMOX has been extensively studied for its potential applications in the field of medicine. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, CMOX has been found to inhibit the growth of cancer cells, making it a potential anticancer drug. Furthermore, CMOX has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propiedades
IUPAC Name |
4-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c1-9(2,3)16-8(15)11-6-4(10)5(7(13)14)12-17-6/h1-3H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQNLFWQECJZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NO1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Tert-butoxy)carbonyl]amino}-4-chloro-1,2-oxazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2451509.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2451512.png)



![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2451520.png)
![5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2451524.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2451525.png)


![(Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2451529.png)
